EGFR Kinase Inhibitory Potency: WB-308 vs. Gefitinib in a Head-to-Head Enzymatic Assay
In a direct in vitro EGFR kinase activity assay, WB-308 inhibited EGFR with an IC₅₀ of 43 nM, compared to 21 nM for the FDA-approved EGFR inhibitor gefitinib tested under identical conditions [1]. Although WB-308 is approximately 2-fold less potent enzymatically, it occupies the same ATP-binding pocket and achieves near-equivalent docking energy, establishing its credential as a competitive EGFR tyrosine kinase inhibitor [1].
| Evidence Dimension | In vitro EGFR kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 43 nM |
| Comparator Or Baseline | Gefitinib IC₅₀ = 21 nM |
| Quantified Difference | WB-308 is ~2.0-fold less potent than gefitinib in this enzymatic assay |
| Conditions | Recombinant EGFR kinase assay; IC₅₀ determined via kinase activity inhibition curve |
Why This Matters
The ~2-fold IC₅₀ difference confirms WB-308 as a bona fide EGFR inhibitor; the distinct scaffold (pyrido[4,3-b]indole vs. anilinoquinazoline) offers a structurally differentiated starting point for overcoming clinically relevant EGFR mutations that confer resistance to gefitinib.
- [1] Zhang Y, et al. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR. Oncotarget. 2015;6(9):6749-6761. doi:10.18632/oncotarget.3155. View Source
